

# Spectral Analysis of (2-Bromoethoxy)-tert-butyltrimethylsilane: A Technical Guide

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## Compound of Interest

Compound Name: (2-Bromoethoxy)-tert-butyltrimethylsilane

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This technical guide provides a comprehensive overview of the spectral data for **(2-Bromoethoxy)-tert-butyltrimethylsilane**, a versatile silyl ether utilized in a variety of organic synthesis applications. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical research, presenting key Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols.

## Summary of Spectral Data

The following tables summarize the key spectral data obtained for **(2-Bromoethoxy)-tert-butyltrimethylsilane**.

**Table 1:  $^1\text{H}$  NMR Spectral Data**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment
3.89	Triplet	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -Br
3.40	Triplet	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -Br
0.91	Singlet	9H	-Si-C(CH <sub>3</sub> ) <sub>3</sub>
0.091	Singlet	6H	-Si-(CH <sub>3</sub> ) <sub>2</sub>

Solvent: CDCl<sub>3</sub>, Reference: Tetramethylsilane (TMS) at 0.00 ppm.

**Table 2: <sup>13</sup>C NMR Spectral Data**

Chemical Shift (δ) ppm	Assignment
62.9	-O-CH <sub>2</sub> -CH <sub>2</sub> -Br
34.0	-O-CH <sub>2</sub> -CH <sub>2</sub> -Br
25.8	-Si-C(CH <sub>3</sub> ) <sub>3</sub>
18.2	-Si-C(CH <sub>3</sub> ) <sub>3</sub>
-5.4	-Si-(CH <sub>3</sub> ) <sub>2</sub>

Solvent: CDCl<sub>3</sub>, Reference: CDCl<sub>3</sub> at 77.16 ppm.

**Table 3: IR Absorption Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2955, 2929, 2857	Strong	C-H stretch (alkyl)
1472	Medium	C-H bend (alkyl)
1256	Strong	Si-CH <sub>3</sub> symmetric bend
1105	Strong	Si-O-C stretch
837, 778	Strong	Si-C stretch
670	Medium	C-Br stretch

Sample Preparation: Neat liquid on ATR crystal.

**Table 4: Mass Spectrometry Data**

m/z	Interpretation
239	[M] <sup>+</sup> (Molecular ion)

Ionization Method: Electron Impact (EI).

## Experimental Protocols

Detailed methodologies for the acquisition of the presented spectral data are outlined below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation: Approximately 10-20 mg of **(2-Bromoethoxy)-tert-butyldimethylsilane** was dissolved in approximately 0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.

$^1\text{H}$  NMR Acquisition:

- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16
- Relaxation Delay: 1.0 s
- Acquisition Time: 4.0 s
- Spectral Width: 16 ppm

$^{13}\text{C}$  NMR Acquisition:

- Pulse Program: Proton-decoupled pulse sequence.
- Number of Scans: 1024
- Relaxation Delay: 2.0 s
- Acquisition Time: 1.2 s
- Spectral Width: 250 ppm

Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, and the resulting spectra were phase-corrected and baseline-corrected. Chemical shifts were

referenced to the internal standard (TMS at 0.00 ppm for  $^1\text{H}$ ) or the residual solvent peak ( $\text{CDCl}_3$  at 77.16 ppm for  $^{13}\text{C}$ ).

## Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: A small drop of neat **(2-Bromoethoxy)-tert-butyldimethylsilane** liquid was placed directly onto the diamond crystal of the ATR accessory.

Data Acquisition:

- Spectral Range: 4000 - 400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 32
- Background: A background spectrum of the clean, empty ATR crystal was recorded and automatically subtracted from the sample spectrum.

Data Processing: The resulting transmittance spectrum was converted to absorbance.

## Mass Spectrometry (MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron impact (EI) ionization source.

Sample Preparation: A dilute solution of **(2-Bromoethoxy)-tert-butyldimethylsilane** was prepared in dichloromethane.

GC Conditions:

- Injector Temperature: 250  $^{\circ}\text{C}$
- Oven Program: Initial temperature of 50  $^{\circ}\text{C}$ , hold for 2 minutes, then ramp to 250  $^{\circ}\text{C}$  at a rate of 10  $^{\circ}\text{C}/\text{min}$ .

- Carrier Gas: Helium
- Column: A standard non-polar capillary column (e.g., DB-5ms).

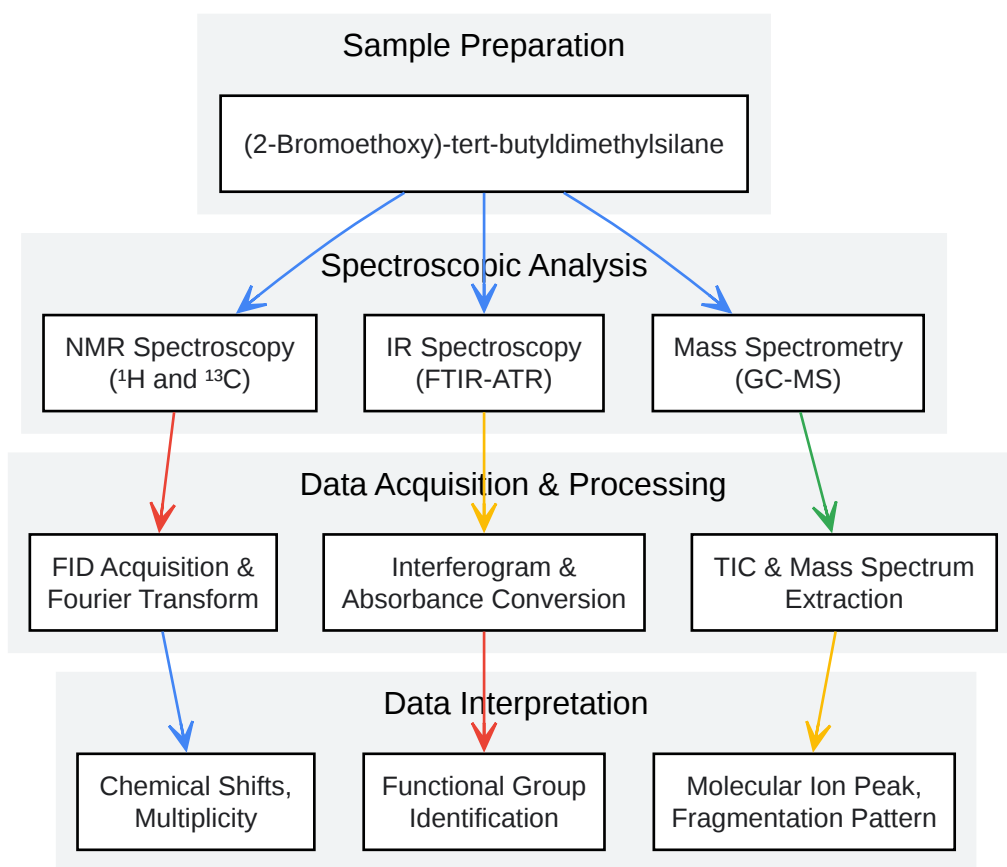
MS Conditions:

- Ionization Mode: Electron Impact (EI)
- Ionization Energy: 70 eV
- Mass Range: m/z 40-400
- Source Temperature: 230 °C

Data Analysis: The total ion chromatogram (TIC) was analyzed to identify the peak corresponding to **(2-Bromoethoxy)-tert-butyldimethylsilane**, and the corresponding mass spectrum was extracted and interpreted. The observation of the molecular ion peak at m/z 239 confirms the molecular weight of the compound<sup>[1]</sup>.

## Visualizations

The following diagrams illustrate the workflow for spectral data acquisition and the structural assignments based on the NMR data.



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*Workflow for Spectral Data Acquisition and Analysis.  
<sup>1</sup>H and <sup>13</sup>C NMR Spectral Assignments.*

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## References

- 1. rsc.org [rsc.org]
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